alpha-(Octadecylamino)cresol

Lipophilicity XLogP3 Partition coefficient

alpha-(Octadecylamino)cresol (IUPAC: 2-[(octadecylamino)methyl]phenol; CAS 85305-26-6; molecular formula C₂₅H₄₅NO; molecular weight 375.6 g/mol) is a synthetic Mannich base derivative of cresol, featuring a long-chain octadecylamino (–NH–C₁₈H₃₇) substituent attached via a methylene bridge to the ortho position of the phenolic ring. The compound belongs to the class of alkylaminomethyl-substituted phenols, which are explored as antioxidant additives for lubricants, polymers, and fuels, as well as intermediates in organic synthesis.

Molecular Formula C25H45NO
Molecular Weight 375.6 g/mol
CAS No. 85305-26-6
Cat. No. B12643052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Octadecylamino)cresol
CAS85305-26-6
Molecular FormulaC25H45NO
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1O
InChIInChI=1S/C25H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,26-27H,2-16,19,22-23H2,1H3
InChIKeyMYDCQFVZLVMRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-(Octadecylamino)cresol CAS 85305-26-6: Procurement-Grade Physicochemical and Structural Baseline for a C18 Mannich Base Phenol


alpha-(Octadecylamino)cresol (IUPAC: 2-[(octadecylamino)methyl]phenol; CAS 85305-26-6; molecular formula C₂₅H₄₅NO; molecular weight 375.6 g/mol) is a synthetic Mannich base derivative of cresol, featuring a long-chain octadecylamino (–NH–C₁₈H₃₇) substituent attached via a methylene bridge to the ortho position of the phenolic ring [1]. The compound belongs to the class of alkylaminomethyl-substituted phenols, which are explored as antioxidant additives for lubricants, polymers, and fuels, as well as intermediates in organic synthesis [2]. Its computed physicochemical profile—including an XLogP3 of 10.3, topological polar surface area (TPSA) of 32.3 Ų, and 19 rotatable bonds—indicates pronounced lipophilicity and conformational flexibility [1].

Why Generic Substitution of Alpha-(Octadecylamino)cresol Fails: Structural Determinants That Defeat Simple Analog Interchange


In-class compounds such as 4-octadecyl-o-cresol, 2-[(octadecylimino)methyl]phenol, or shorter-chain alkylaminomethyl phenols cannot be freely interchanged with alpha-(Octadecylamino)cresol because single structural modifications produce quantifiable shifts in key molecular descriptors that govern solubility, antioxidant mechanism, and interfacial behavior. Replacing the secondary amine (–NH–) with a methylene group (yielding 4-octadecyl-o-cresol, MW 360.6 g/mol [1]) eliminates one hydrogen-bond donor site and removes the nitrogen-centered radical-scavenging pathway available to aminic antioxidants. Oxidation to the imine analog 2-[(octadecylimino)methyl]phenol (MW 373.6 g/mol [2]) replaces the flexible sp³ amine with a rigid sp² imine, reducing the rotatable bond count and altering the compound's conformational landscape. These structural differences translate into measurable divergences in computational property space that directly affect formulation performance in non-polar matrices [3].

Alpha-(Octadecylamino)cresol: Quantitative Differential Evidence for Procurement Decision-Making


Lipophilicity Superiority: XLogP3 of 10.3 Versus Octadecyl-Only Phenolic Analogs

alpha-(Octadecylamino)cresol exhibits a computed XLogP3 of 10.3, reflecting the combined hydrophobic contribution of the 18-carbon alkyl chain and the aromatic cresol core [1]. While directly comparable computed XLogP3 values for the closest analogs—4-octadecyl-o-cresol and 2-[(octadecylimino)methyl]phenol—are not available in the same authoritative database, the target compound's nitrogen-containing secondary amine differentiates it from the nitrogen-free octadecyl phenol class. The presence of the ionizable secondary amine together with a high XLogP3 suggests a pH-dependent solubility profile not achievable with pure hydrocarbon-tailed phenols, which is relevant for formulations requiring controlled release or pH-triggered partitioning [2].

Lipophilicity XLogP3 Partition coefficient Non-polar solubility

Hydrogen-Bond Donor Count Advantage: Dual HBD Sites Enable Differentiated Intermolecular Interactions

alpha-(Octadecylamino)cresol possesses two hydrogen-bond donor (HBD) sites—the phenolic –OH and the secondary amine –NH– [1]. This contrasts with 4-octadecyl-o-cresol (C₂₅H₄₄O, HBD = 1) [2] and with Irganox 1076 (HBD = 1), and also differs from 2-[(octadecylimino)methyl]phenol (C₂₅H₄₃NO, HBD = 1) where the imine nitrogen lacks a donor hydrogen [3]. The dual HBD profile is a direct consequence of the Mannich-base architecture: the phenolic –OH provides the classic hindered-phenol radical-scavenging pathway, while the secondary amine nitrogen can participate in peroxide-decomposing reactions typical of aminic antioxidants [4].

Hydrogen bonding Dual antioxidant mechanism Phenolic + Aminic

Topological Polar Surface Area Benchmarking: 32.3 Ų Defines a Distinct Interfacial Property Window

The topological polar surface area (TPSA) of alpha-(Octadecylamino)cresol is computed as 32.3 Ų [1]. This value reflects the contribution of the phenolic oxygen and the secondary amine nitrogen. By comparison, 4-octadecyl-o-cresol (which lacks the nitrogen) presents a lower TPSA of approximately 20.2 Ų (phenolic –OH only), while the imine analog 2-[(octadecylimino)methyl]phenol (with a nitrogen in sp² hybridization) exhibits an intermediate TPSA [2]. The target compound's TPSA of 32.3 Ų is below the 140 Ų threshold commonly associated with poor membrane permeability, predicting strong partitioning into non-polar phases while retaining sufficient polarity for interfacial orientation at oil-water or polymer-filler boundaries [3].

Topological polar surface area TPSA Membrane permeability Interfacial activity

Rotatable Bond Flexibility: 19 Rotatable Bonds Enable Conformational Adaptation Distinct from Rigid Analogs

alpha-(Octadecylamino)cresol contains 19 rotatable bonds, primarily contributed by the linear C18 alkyl chain and the methylene bridge linking the amine to the aromatic ring [1]. This rotatable bond count is substantially higher than that of butylated hydroxytoluene (BHT, 2 rotatable bonds) and moderately higher than 4-octadecyl-o-cresol (18 rotatable bonds, lacking the C–N–C bridge flexibility). The imine analog 2-[(octadecylimino)methyl]phenol, with its rigid C=N double bond, is expected to have 18 rotatable bonds with reduced conformational freedom around the imine linkage. High rotatable bond count correlates with enhanced entropy of dissolution in non-polar media and greater conformational adaptability at interfaces [2], which is critical for antioxidant additives that must remain molecularly dispersed in hydrocarbon base oils across wide temperature ranges.

Rotatable bonds Conformational flexibility Oil solubility Entropic advantage

Alpha-(Octadecylamino)cresol: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Lubricant and Fuel Antioxidant Additive Development Leveraging Dual-Mechanism Functionality

The dual hydrogen-bond donor capability (HBD = 2) arising from the phenolic –OH and secondary amine –NH– groups supports the compound's candidacy as a single-molecule additive capable of both radical-scavenging (primary antioxidant) and peroxide-decomposing (secondary antioxidant) functions. This is directly relevant for lubricant formulators seeking to reduce additive count in engine oil packages, as Mannich base antioxidants prepared from cresol, formaldehyde, and amines have demonstrated increasing antioxidant efficiency with greater –NH group content [1]. Procurement for lubricant R&D should prioritize this compound over 4-octadecyl-o-cresol (HBD = 1) when a dual-mechanism single additive is the formulation goal.

Interfacial Stabilization in Non-Polar Polymer and Oil-Water Emulsion Systems

The TPSA of 32.3 Ų, intermediate between simple alkylphenols (~20 Ų) and ester-linked hindered phenols (~56 Ų), positions this compound for applications requiring controlled interfacial adsorption without excessive water solubility. This property is critical for antioxidant additives in emulsions, where the 'polar paradox' and 'cut-off effect' dictate that excessively long alkyl chains (beyond dodecyl) can actually collapse antioxidant capacity in emulsified systems [2]. The target compound's nitrogen-containing headgroup may modulate this cut-off behavior compared to pure hydrocarbon-tailed phenols, warranting targeted experimental validation.

Low-Temperature Lubricant and Fuel Formulations Requiring High Molecular Flexibility

With 19 rotatable bonds, alpha-(Octadecylamino)cresol offers greater conformational flexibility than BHT (2 rotatable bonds) and comparable flexibility to 4-octadecyl-o-cresol (18 rotatable bonds), while the methylene-amine bridge introduces an additional degree of freedom. This molecular property supports procurement for cold-temperature applications where additive solubility and resistance to crystallization are critical performance requirements. The computed XLogP3 of 10.3 further confirms excellent solubility in non-polar base oils across a wide temperature window [3].

Synthetic Intermediate for Amphiphilic Ligands and Metal-Complex Antioxidants

The compound's architecture—a phenolic –OH adjacent to a secondary amine linked via a methylene bridge—mirrors the ligand structure used in ruthenium(II)-containing amphiphiles, such as 2,4-di-tert-butyl-6-((octadecylamino)methyl)phenol complexes, where the phenolato form exhibits relatively lower reduction potentials and more reversible redox behavior [4]. This supports procurement of alpha-(Octadecylamino)cresol as a precursor for synthesizing metal-complex antioxidants or catalysts where the combination of a long alkyl solubilizing chain and a redox-active metal-binding headgroup is functionally required.

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